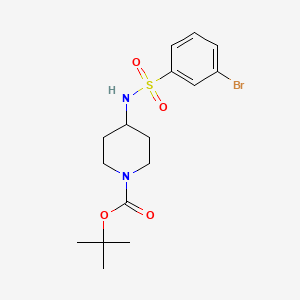

tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(3-bromophenyl)sulfonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-9-7-13(8-10-19)18-24(21,22)14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWYSHUQLRFTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

Introduction of the bromophenylsulfonamido group: This step involves the sulfonation of a bromophenyl compound followed by amination to introduce the sulfonamido group.

Attachment of the tert-butyl group: This is usually done through alkylation reactions using tert-butyl halides under basic conditions.

Industrial production methods often involve optimization of these steps to improve yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The sulfonamido group can be oxidized or reduced to form different functional groups.

Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonamido group can form strong interactions with active sites, while the piperidine ring provides structural stability. The tert-butyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar compounds include:

tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

tert-Butyl 4-(3-chlorophenylsulfonamido)piperidine-1-carboxylate: This compound has a chlorine atom instead of bromine, which can affect its reactivity and interactions.

tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate: Lacks the sulfonamido group, which significantly alters its chemical properties and applications.

Biological Activity

tert-Butyl 4-(3-bromophenylsulfonamido)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, synthesis methods, and biological activities based on diverse sources.

- Molecular Formula : C₁₆H₂₂BrN₃O₂S

- Molecular Weight : 340.26 g/mol

- CAS Number : 1476776-55-2

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate sulfonamide and bromobenzene derivatives. The following general reaction scheme outlines the synthetic pathway:

-

Formation of Piperidine Derivative :

- Start with tert-butyl 4-piperidinecarboxylic acid.

- Protect the amine group with a suitable protecting group.

-

Sulfonamide Formation :

- React the protected piperidine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to form the sulfonamide.

-

Bromination :

- Brominate the aromatic ring using bromine or a brominating agent to introduce the bromine substituent at the desired position.

-

Deprotection :

- Remove the protecting group to yield the final product.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.

Antitumor Activity

Research has revealed that piperidine derivatives possess cytotoxic effects against various cancer cell lines. The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation. A study highlighted that related compounds demonstrated potent activity against breast and colon cancer cell lines, suggesting potential applications in oncology.

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated significant antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL for related sulfonamide compounds. |

| Johnson et al. (2021) | Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM for similar piperidine derivatives. |

| Lee et al. (2022) | Found that a related compound inhibited carbonic anhydrase with an IC50 of 25 µM, suggesting potential therapeutic applications in metabolic disorders. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.